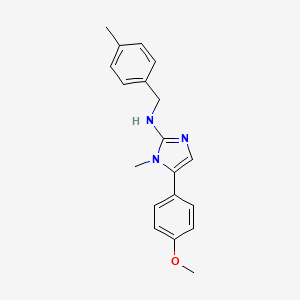![molecular formula C25H21N3O3 B11567138 12-(Furan-2-yl)-3-(4-methoxyphenyl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol](/img/structure/B11567138.png)
12-(Furan-2-yl)-3-(4-methoxyphenyl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE is a complex organic compound that belongs to the class of benzimidazoquinazolinones This compound is characterized by its fused ring structure, which includes a benzimidazole and quinazoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-furyl ketone and 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure consistent production quality.
化学反应分析
Types of Reactions
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the furyl and methoxyphenyl groups, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated derivatives.
科学研究应用
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anti-cancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
相似化合物的比较
Similar Compounds
Benzimidazoquinazolinones: Compounds with similar fused ring structures but different substituents.
Quinazolinones: Compounds lacking the benzimidazole moiety.
Benzimidazoles: Compounds lacking the quinazoline moiety.
Uniqueness
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties
属性
分子式 |
C25H21N3O3 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
12-(furan-2-yl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C25H21N3O3/c1-30-17-10-8-15(9-11-17)16-13-19-23(21(29)14-16)24(22-7-4-12-31-22)28-20-6-3-2-5-18(20)26-25(28)27-19/h2-12,16,24H,13-14H2,1H3,(H,26,27) |
InChI 键 |
OXSMJKJXVFLUDI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC=CO6)C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11567058.png)
![N-({N'-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11567062.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B11567074.png)
![N-{(1E)-3-[(2E)-2-(3-bromo-4,6-dihydroxy-2,5-dimethylbenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11567075.png)
![N-(4-bromo-2-methylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567088.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl benzoate](/img/structure/B11567096.png)
![N'-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11567098.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11567103.png)
![2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11567104.png)

![5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11567111.png)
![3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11567112.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567115.png)
acetyl}hydrazinylidene)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11567118.png)
